Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate is a chemical compound with the molecular formula C14H16FNO6. It is also known by its IUPAC name, propanedioic acid, 2-(3-fluoro-4-nitrophenyl)-2-methyl-, diethyl ester
Preparation Methods
The synthesis of Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate typically involves the reaction of 3-fluoro-4-nitrobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids under acidic or basic conditions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and ester functionalities play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency .
Comparison with Similar Compounds
Similar compounds to Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate include:
Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate: This compound has a similar structure but may differ in its reactivity and applications.
Propanedioic acid, 2-(3-fluoro-4-iodophenyl)-2-methyl-, diethyl ester: This compound contains an iodine atom instead of a nitro group, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO6/c1-3-21-13(17)10(14(18)22-4-2)7-9-5-6-12(16(19)20)11(15)8-9/h5-6,8,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZYHWFZVLWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.